

In-Depth Technical Guide: Thermal Decomposition Onset of Triethylene Glycol Dinitrate (TEGDN)

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Compound of Interest

Compound Name: Triethylene glycol dinitrate

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition onset of **triethylene glycol dinitrate** (TEGDN). It includes a compilation of quantitative data from various studies, detailed experimental protocols for thermal analysis, and a visual representation of the experimental workflow. This document is intended to serve as a valuable resource for professionals working with energetic materials and those interested in the thermal stability of nitrate esters.

Core Data on Thermal Decomposition

The thermal stability of TEGDN has been investigated using various thermal analysis techniques, primarily Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). The onset of thermal decomposition is a critical parameter for the safe handling, storage, and application of this energetic plasticizer. The primary initial step in the thermal decomposition of TEGDN is the homolytic cleavage of the O-NO₂ bond.^{[1][2]}

The following table summarizes the key quantitative data related to the thermal decomposition of TEGDN:

Parameter	Value	Conditions/Method
Decomposition Peak Temperature	~200.4 °C	Differential Scanning Calorimetry (DSC) at atmospheric pressure[2]
Decomposition Temperature	228 °C	At 760 mmHg[2]
Critical Temperature of Thermal Explosion (T _{eo})	191.05 °C	Determined from onset temperature (T _e) by DSC at 0.1 MPa, with heating rate tending to zero[1]
Critical Temperature of Thermal Explosion (T _{po})	209.86 °C	Determined from peak temperature (T _p) by DSC at 0.1 MPa, with heating rate tending to zero[1]
Activation Energy (E _a)	149.24 - 162.88 kJ/mol	Varies with molecular weight and specific structural characteristics[2]
Activation Energy (E _a)	106.54 kJ·mol ⁻¹	At 0.1 MPa, determined by DSC and TG-DTG[1]
Activation Energy (E _a)	120.82 kJ·mol ⁻¹	At 2 MPa, determined by DSC and TG-DTG[1]

It is important to note that the thermal decomposition of TEGDN is significantly influenced by pressure. Higher pressures tend to decrease the decomposition peak temperature.[1][2]

Experimental Protocols

The determination of the thermal decomposition onset of TEGDN typically involves the use of Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). The following are detailed methodologies synthesized from common practices for the analysis of energetic materials.

Differential Scanning Calorimetry (DSC)

Objective: To determine the temperatures and heat flows associated with thermal transitions in TEGDN, specifically the onset and peak of the exothermic decomposition.

Apparatus:

- Differential Scanning Calorimeter
- Aluminum or hermetically sealed sample pans and lids
- Crimper for sealing pans
- Analytical balance (accurate to $\pm 10 \mu\text{g}$)
- Inert purge gas (e.g., nitrogen or argon)

Procedure:

- Sample Preparation:
 - Accurately weigh 2-5 mg of liquid TEGDN into a clean aluminum DSC pan. Due to its liquid nature, a hermetically sealed pan is recommended to prevent volatilization before decomposition.
 - For safety, especially with energetic materials, it is advisable to start with a smaller sample size.
 - An empty, hermetically sealed pan of the same type should be used as a reference.
- Instrument Setup:
 - Place the sample and reference pans into the DSC cell.
 - Purge the DSC cell with an inert gas, such as nitrogen, at a constant flow rate (typically 20-50 mL/min) to provide a controlled atmosphere.
- Thermal Program:

- Equilibrate the sample at a starting temperature well below the expected decomposition onset (e.g., 30 °C).
- Heat the sample at a constant linear heating rate. Common heating rates for energetic materials are 5, 10, or 20 °C/min. A rate of 10 °C/min is a typical starting point.
- The temperature program should extend to a point beyond the completion of the decomposition exotherm, for example, up to 300 °C.
- Data Analysis:
 - Record the heat flow as a function of temperature.
 - The onset temperature of decomposition is determined by the intersection of the baseline with the tangent of the leading edge of the exothermic peak.
 - The peak temperature of the exotherm should also be recorded.

Thermogravimetric Analysis (TGA)

Objective: To measure the change in mass of TEGDN as a function of temperature, identifying the onset of decomposition through mass loss.

Apparatus:

- Thermogravimetric Analyzer
- Sample pans (typically ceramic or platinum)
- Analytical balance (integrated into the TGA)
- Inert purge gas (e.g., nitrogen or argon)

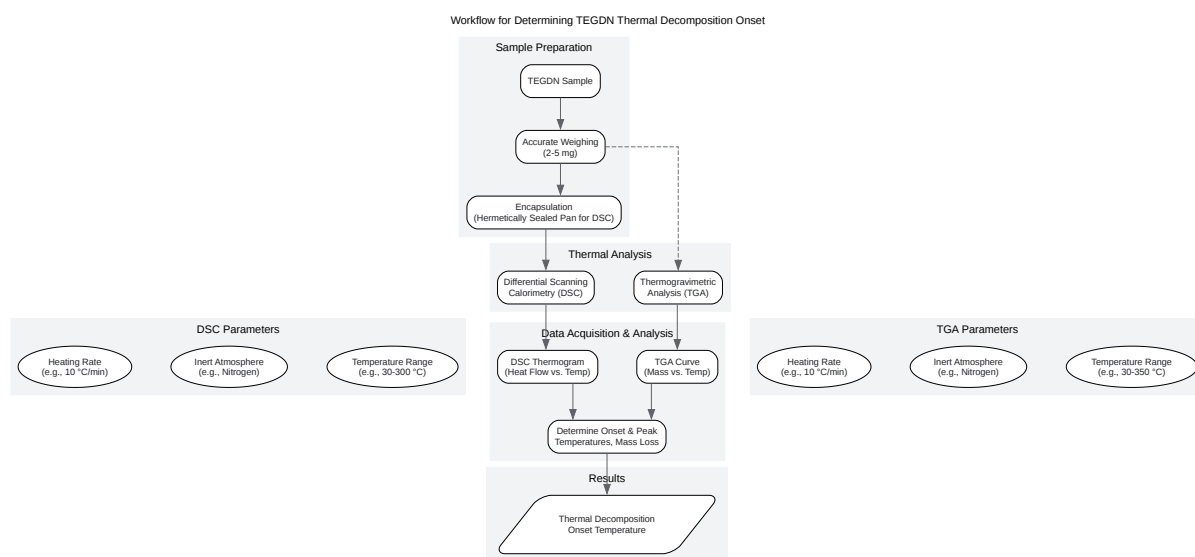
Procedure:

- Sample Preparation:
 - Place a small, accurately weighed sample of TEGDN (typically 2-5 mg) into the TGA sample pan.

- Instrument Setup:
 - Position the sample pan in the TGA furnace.
 - Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min).
- Thermal Program:
 - Heat the sample from ambient temperature to a temperature beyond the point of complete decomposition (e.g., 350 °C) at a controlled linear heating rate (e.g., 10 °C/min).
- Data Analysis:
 - Record the sample mass as a function of temperature.
 - The onset of decomposition is identified as the temperature at which a significant mass loss begins. This can be determined from the intersection of the baseline with the tangent of the mass loss curve.

Experimental and Analytical Workflow

The following diagram illustrates the logical workflow for determining the thermal decomposition onset of **triethylene glycol dinitrate**.



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